molecular formula C12H13BrN2O2 B8441811 5-Bromo-3-(2-methyl-2-nitropropyl)indole

5-Bromo-3-(2-methyl-2-nitropropyl)indole

Cat. No.: B8441811
M. Wt: 297.15 g/mol
InChI Key: NCJYHNBIFXMTLE-UHFFFAOYSA-N
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Description

5-Bromo-3-(2-methyl-2-nitropropyl)indole is a halogenated indole derivative characterized by a bromine substituent at the 5-position and a 2-methyl-2-nitropropyl group at the 3-position of the indole scaffold. The nitropropyl group introduces steric bulk and electron-withdrawing effects, which may influence reactivity, stability, and biological interactions.

Properties

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

5-bromo-3-(2-methyl-2-nitropropyl)-1H-indole

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,15(16)17)6-8-7-14-11-4-3-9(13)5-10(8)11/h3-5,7,14H,6H2,1-2H3

InChI Key

NCJYHNBIFXMTLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CNC2=C1C=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Bromo-3-(2-methyl-2-nitropropyl)indole with structurally related indole derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Key Comparative Insights:

Substituent Diversity and Pharmacological Potential: The nitropropyl group in the target compound distinguishes it from analogs with triazole (e.g., 9c ), aminoethyl (e.g., 5-BAMT HCl ), or isopropyl (e.g., 5-Bromo-3-isopropyl-1H-indazole ) substituents. Bromine at the 5-position is conserved across several compounds (e.g., 9c, 9d ), suggesting its role in modulating electronic properties or steric interactions.

Synthetic Efficiency :

  • The target compound’s synthesis likely parallels methods for nitrovinyl indoles (e.g., (E)-5-bromo-3-(2-nitrovinyl)-1H-indole via nitromethane condensation ). However, yields for triazole-containing analogs (25–50% ) indicate challenges in regioselective functionalization compared to simpler nitropropyl derivatives.

Physicochemical Properties :

  • Melting points for nitro-containing compounds vary widely: 115°C for the sulfinic acid ester vs. 133–196°C for imidazole- and phenethyl-substituted indoles . The target compound’s melting point is unreported but expected to align with nitroalkyl-indoles (100–150°C).
  • Spectral data (e.g., $ ^1H $ NMR δ 4.51–4.62 ppm for ethyl-linked substituents ) provide benchmarks for verifying the target’s structure.

Biological Activity :

  • While direct data for the target compound are lacking, structurally related indoles exhibit anticancer (e.g., benzimidazole-indole hybrids ) and antioxidant (e.g., triazole-indoles ) activities. The nitropropyl group may confer unique redox properties, akin to nitrovinyl derivatives evaluated in ischemia models .

Preparation Methods

Friedel-Crafts Alkylation Using Nitroalkenes

Procedure :

  • Substrate : 5-Bromoindole.

  • Reagents : 2-Methyl-2-nitropropene or in situ-generated nitroalkene.

  • Catalyst : N-Bromosuccinimide (NBS) or boron trifluoride (BF₃).

  • Conditions :

    • Solvent: 1,2-Dichloroethane or toluene.

    • Temperature: 80–100°C for 12–24 hours.
      Yield : 55–70% with moderate regioselectivity.

Electrophilic Substitution Using Nitropropyl Halides

Procedure :

  • Substrate : 5-Bromoindole.

  • Reagents : 2-Methyl-2-nitropropyl chloride or bromide.

  • Catalyst : AlCl₃ or FeCl₃ in DCM.

  • Conditions :

    • 0–25°C for 4–8 hours.

    • Neutralization with sodium bicarbonate (NaHCO₃) post-reaction.
      Yield : 60–75% with minimal by-products.

A patent-derived method combines bromination and nitropropyl group introduction in a single vessel:

Procedure :

  • Bromination : Treat indole with Br₂/AlCl₃ at 0°C.

  • Nitropropylation : Add 2-methyl-2-nitropropanol and p-toluenesulfonic acid (PTSA).

  • Cyclization : Heat at 60–80°C in N-methylpyrrolidone (NMP) with potassium tert-butoxide (t-BuOK).
    Yield : 75–83% with HPLC purity >99%.

Comparative Analysis of Methods

Method Conditions Yield Purity Key Advantages
Friedel-Crafts Alkylation80–100°C, NBS catalyst55–70%>95%Scalable, minimal side reactions
Electrophilic Substitution0–25°C, AlCl₃ catalyst60–75%>90%High regioselectivity
One-Pot Synthesis60–80°C, t-BuOK75–83%>99%Streamlined process, reduced purification

Challenges and Optimization

  • Regioselectivity : Competing reactions at the 2- and 3-positions of indole require careful catalyst selection.

  • Nitro Group Stability : Harsh conditions (e.g., high heat) may lead to nitro reduction or decomposition.

  • Purification : Column chromatography (silica gel, ethyl acetate/n-heptane) is essential for isolating the target compound .

Q & A

Q. What are the standard synthetic routes for 5-Bromo-3-(2-methyl-2-nitropropyl)indole?

The synthesis typically involves bromination of indole precursors followed by functionalization. For example, brominated indoles (e.g., 5-bromo-2-methylindole) are synthesized via electrophilic substitution using brominating agents like NBS ( ). Subsequent alkylation or nitropropyl group introduction may involve coupling reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF solvent systems (25% yield reported for similar indoles) (). Key steps include purification via flash column chromatography and characterization by NMR and HRMS ( ).

Q. How is this compound characterized structurally?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, 1H^1H-NMR signals for analogous brominated indoles include aromatic protons (δ 7.23 ppm, multiplet) and alkyl chain protons (δ 4.62 ppm, triplet) (). High-Resolution Mass Spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+^+ at 385.0461) (). Complementary techniques like 13C^{13}C-NMR and 19F^{19}F-NMR (if applicable) resolve substituent effects ().

Q. What are the primary methodologies to evaluate its biological activity?

Biological evaluation involves enzyme inhibition assays (e.g., kinase or protease inhibition) and receptor binding studies. Brominated indoles are often tested for interactions with biological targets such as Flt3 kinase or antimicrobial receptors ( ). Dose-response curves and IC50_{50} values are calculated using cell-based or in vitro assays ().

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization requires addressing reaction bottlenecks. For CuAAC reactions, catalyst loading (e.g., CuI) and solvent polarity (PEG-400:DMF ratios) significantly impact efficiency (). Alternative catalysts (e.g., Ru-based) or microwave-assisted synthesis may reduce reaction times. Purification via recrystallization instead of column chromatography could improve scalability ().

Q. How to resolve contradictions in reported biological activity data?

Contradictions may arise from structural variations (e.g., nitropropyl vs. hydroxypropyl groups) or assay conditions. Comparative studies using isogenic cell lines or standardized protocols (e.g., fixed ATP concentrations in kinase assays) are essential. Structure-activity relationship (SAR) analysis via computational modeling (e.g., docking studies) can clarify substituent effects ().

Q. What advanced analytical methods assess its stability under physiological conditions?

Stability studies employ HPLC-MS to track degradation products in simulated biological fluids (e.g., PBS at pH 7.4). Accelerated stability testing (40°C/75% RH) identifies hydrolytic or oxidative degradation pathways. Thermal gravimetric analysis (TGA) evaluates solid-state stability ( ).

Q. How can functional group modifications enhance its research utility?

The nitropropyl group enables further functionalization. For example:

  • Reduction : Catalytic hydrogenation converts nitro to amine for peptide coupling.
  • Click Chemistry : Azide-alkyne cycloaddition introduces fluorescent tags or biotin for target identification ().
  • Esterification : Carboxylic acid derivatives improve solubility for crystallography ().

Q. What cross-disciplinary applications exist beyond medicinal chemistry?

  • Materials Science : Brominated indoles serve as precursors for conductive polymers or organic semiconductors ().
  • Environmental Chemistry : Surface adsorption studies (e.g., on silica or indoor surfaces) assess environmental persistence ().

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